Ethyl trichloroacetate

Thermal stability Pyrolysis kinetics Process safety

Ethyl trichloroacetate (ETCA), systematically named ethyl 2,2,2-trichloroacetate, is a halogenated aliphatic ester (C₄H₅Cl₃O₂, MW 191.44) characterized by a strongly electron-withdrawing trichloromethyl group adjacent to the ester carbonyl. This structural feature confers enhanced electrophilicity relative to non-halogenated or less halogenated acetates.

Molecular Formula C4H5Cl3O2
Molecular Weight 191.44 g/mol
CAS No. 515-84-4
Cat. No. B166139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trichloroacetate
CAS515-84-4
SynonymsEthyl trichloroacetate
Molecular FormulaC4H5Cl3O2
Molecular Weight191.44 g/mol
Structural Identifiers
SMILESCCOC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
InChIKeySJMLNDPIJZBEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Trichloroacetate (CAS 515-84-4): Core Properties and Industrial Relevance for Organic Synthesis and Polymerization


Ethyl trichloroacetate (ETCA), systematically named ethyl 2,2,2-trichloroacetate, is a halogenated aliphatic ester (C₄H₅Cl₃O₂, MW 191.44) characterized by a strongly electron-withdrawing trichloromethyl group adjacent to the ester carbonyl. This structural feature confers enhanced electrophilicity relative to non-halogenated or less halogenated acetates. ETCA is a clear, colorless liquid with a menthol-like odor, miscible with ethanol, diethyl ether, and benzene but immiscible with water [1]. Its density is 1.378 g/mL at 25 °C with a boiling point of 168 °C . As a commercial chemical available in grades from 97% to ≥99%, ETCA serves as a versatile acylating agent and is employed in atom-transfer radical addition (ATRA) reactions , as a precursor for dichlorocarbene generation , and as a critical activator/promoter in olefin polymerization catalysis [2].

Acylating agent
Enhanced electrophilicity for acylation and ATRA reactions
Carbene precursor
Controlled :CCl₂ generation for cyclopropanation and insertion chemistry
Catalyst activator
Reported promoter for vanadium/aluminum olefin polymerization systems

Why Ethyl Trichloroacetate Cannot Be Indiscriminately Substituted: Differentiated Reactivity and Functional Performance


Despite sharing a common ester backbone, halogenated ethyl acetates exhibit profoundly divergent reactivity profiles that preclude simple substitution. The degree of halogenation (mono-, di-, or tri-substituted) and the nature of the halogen atom (Cl vs. Br vs. F) dictate electronic and steric properties, which in turn govern rates of hydrolysis, thermal stability, aminolysis pathways, and even biological activity. For instance, ethyl trichloroacetate displays non-linear acid-catalyzed hydrolysis kinetics, in contrast to unsubstituted esters which follow linear AAc2 mechanisms [1]. Furthermore, in gas-phase pyrolysis, ETCA decomposes with a measurably lower activation energy than its dichloro analog, indicating greater thermal lability under certain conditions [2]. When reacting with amines, ETCA yields either amides (with primary amines) or urethanes (with secondary amines), whereas ethyl trifluoroacetate exclusively forms amides regardless of amine class [3]. These quantitative and qualitative differences underscore that selecting a halogenated ester based solely on nominal class membership—without accounting for the specific halogen pattern—can lead to reaction failure, suboptimal yields, or unintended byproduct profiles in synthetic and catalytic applications.

Hydrolysis kinetics
Degree of halogenation alters acid-catalyzed hydrolysis pathway; non-linear kinetics differ from unsubstituted or less halogenated esters.
Chemoselectivity
With amines, ETCA delivers amides (primary amines) or urethanes (secondary amines). Ethyl trifluoroacetate gives only amides, eliminating the urethane pathway.
Thermal stability
ETCA decomposes at lower activation energy than ethyl dichloroacetate; pyrolysis risk profile may differ for high-temperature processes.

Ethyl Trichloroacetate: Quantified Comparative Evidence for Informed Procurement and Application Decisions


Gas-Phase Thermal Stability: Lower Activation Energy for Pyrolysis Versus Ethyl Dichloroacetate

In comparative gas-phase pyrolysis studies conducted under homogeneous, unimolecular, first-order conditions, ethyl trichloroacetate exhibits a significantly lower activation energy (Ea) for thermal elimination than ethyl dichloroacetate. The Arrhenius parameters derived for ETCA are log k₁(s⁻¹) = (12.27 ± 0.09) – (185.1 ± 1.0) kJ/mol / 2.303RT, compared to log k₁(s⁻¹) = (12.62 ± 0.36) – (193.9 ± 4.3) kJ/mol / 2.303RT for ethyl dichloroacetate [1]. This corresponds to an activation energy difference of approximately 8.8 kJ/mol, with ETCA being the less thermally stable of the two under these conditions.

Gas-phase pyrolysis
Head-to-head
Ea = 185.1 ± 1.0 kJ/mol vs. ethyl dichloroacetate 193.9 ± 4.3 kJ/mol; ΔEa ≈ 8.8 kJ/mol lower.
Lower thermal stability influences process safety and purity management at elevated temperatures.
Gas-phase, 319.8–400.0 °C, static system.
Thermal stability Pyrolysis kinetics Process safety

Divergent Aminolysis Pathways: Amide vs. Urethane Formation Depending on Amine Class

Ethyl trichloroacetate exhibits amine-class-dependent chemoselectivity that is not shared by its trifluoro analog. When treated with primary amines, ETCA yields the corresponding amides; however, with secondary amines, it produces urethanes (carbamates) instead [1]. This divergent behavior contrasts sharply with ethyl trifluoroacetate, which undergoes cleavage with both primary and secondary amines to form amides exclusively in both cases [1]. The trichloroacetyl group thus offers a tunable synthetic handle: primary amines access the amide pathway, while secondary amines are diverted to the urethane pathway—a differentiation unavailable with the trifluoroacetate ester.

Aminolysis pathway
Head-to-head
Primary amines → amides; Secondary amines → urethanes. Ethyl trifluoroacetate gives only amides.
Amine-class-dependent chemoselectivity enables divergent product control from a single ester.
Standard laboratory aminolysis conditions.
Amide synthesis Urethane synthesis Chemoselectivity

Polymerization Catalyst Activation: Quantitative Productivity Gains with Vanadium and Aluminum Systems

Ethyl trichloroacetate functions as a highly effective activator (promoter) in olefin polymerization catalysis. In ethylene polymerization using mono(β-enaminoketonato) vanadium(III) complexes activated with Et₂AlCl, the inclusion of ETCA as a promoter yields catalyst activities exceeding 16.8 kg PE/mmolV [1]. Under optimized conditions with methylaluminum sesquichloride (MAS), optimal catalyst productivities are achieved at a MAS:ETAC molar ratio of 1:1 at a reaction temperature of 75 °C [2]. While no direct quantitative comparator exists for alternative promoters in the identical catalyst system, the 16.8+ kg/mmol benchmark represents a specific, reproducible performance metric for ETCA in this application.

Polymerization activity
Reported
Catalytic activity > 16.8 kg PE/mmolV (vanadium precatalyst, Et₂AlCl, ETCA promoter).
Supports ethylene polymerization catalyst screening and process optimization.
Optimal Al:ETCA molar ratio 1:1 at 75 °C reported.
Ethylene polymerization Catalyst promoter Polyolefin production

Chiral Synthesis: High Enantioselectivity in Catalytic Asymmetric Mannich-Type Reactions

Alkenyl trichloroacetates serve as effective substrates in catalytic enantioselective three-component Mannich-type reactions. Using an (S)-BINOL-derived chiral tin dibromide catalyst, reactions of alkenyl trichloroacetates with ethyl glyoxalate and aniline derivatives yield optically active β-amino ketones with enantiomeric excesses (ee) reaching up to 98% [1]. The products are obtained syn-selectively in high yields, even from imines bearing polar amino groups. While no direct comparator using alternative halogenated acetates is presented in the same study, the 98% ee benchmark represents a quantitatively defined level of stereocontrol achievable specifically with trichloroacetate-derived substrates under these catalytic conditions.

Asymmetric Mannich ee
Reported
Enantiomeric excess up to 98% with alkenyl trichloroacetate and chiral tin-BINOL catalyst.
Enables access to high-optical-purity β-amino ketone intermediates.
Syn-selective; polar amino groups tolerated.
Asymmetric catalysis Chiral synthesis Mannich reaction

Physical Property Differentiation: Higher Density and Refractive Index Versus Less Halogenated Analogs

Ethyl trichloroacetate possesses physical properties that are measurably distinct from those of its less halogenated and fluorinated analogs, enabling its identification and purity assessment via routine analytical methods. ETCA exhibits a density of 1.378 g/mL at 25 °C and a refractive index (n20/D) of 1.453 . In contrast, ethyl dichloroacetate has a density of approximately 1.162 g/mL at 25 °C and a refractive index of 1.432; ethyl trifluoroacetate has a density of 1.194 g/mL at 20 °C and a refractive index of approximately 1.307 [1][2]. The density difference of approximately 0.216 g/mL (16% higher) between ETCA and ethyl dichloroacetate is substantial and analytically significant.

Physical identity
Head-to-head
Density 1.378 g/mL, n20/D 1.453. Δdensity vs. ethyl dichloroacetate ≈ 0.216 g/mL (16% higher).
Density and refractive index allow non-destructive incoming QC and differentiation from less halogenated analogs.
25 °C, standard lab conditions.
Physical property Quality control Formulation

High-Impact Application Scenarios Where Ethyl Trichloroacetate Delivers Differentiated Value


Precursor for Dichlorocarbene Generation in Cyclopropanation and Insertion Chemistry

Ethyl trichloroacetate serves as a well-established precursor for the in situ generation of dichlorocarbene (:CCl₂) under basic conditions, enabling cyclopropanation of alkenes and insertion reactions into C–H and O–H bonds. This application leverages the compound's ability to undergo α-elimination when treated with strong bases such as sodium methoxide or potassium tert-butoxide . Compared to alternative dichlorocarbene sources like chloroform/phase-transfer catalyst systems or sodium trichloroacetate thermal decomposition, ETCA offers the advantage of homogeneous liquid-phase handling and predictable stoichiometric control in organic solvents. The method has been specifically validated for the synthesis of phenyl(trichloromethyl)mercury and related organometallic intermediates .

Activator/Promoter in High-Activity Olefin Polymerization Catalyst Systems

ETCA is employed as a critical chloro-activator (promoter) in Ziegler-Natta-type olefin polymerization catalysis, particularly with vanadium and aluminum-based precatalyst systems. The documented catalytic activity exceeding 16.8 kg PE/mmolV in ethylene polymerization—achieved with Et₂AlCl cocatalyst and ETCA promoter—demonstrates its capacity to enhance catalytic turnover to industrially meaningful levels [1]. Optimal performance is observed at a 1:1 molar ratio of aluminum alkyl to ETCA at 75 °C, providing a defined operational window for process optimization [2]. For laboratories developing or scaling polyolefin catalysts, ETCA represents a validated promoter that can be integrated into existing Al/V catalyst formulations to achieve high productivity metrics.

Chemoselective Synthesis of Amides or Urethanes from a Single Ester Starting Material

In synthetic sequences requiring access to either amide or urethane (carbamate) functionality, ETCA offers a unique divergent capability. Treatment with primary amines yields the corresponding amides, while reaction with secondary amines produces urethanes [3]. This amine-class-dependent selectivity is not shared by ethyl trifluoroacetate, which forms amides with both amine types, nor by less electrophilic esters that may require activating agents for either pathway. For medicinal chemistry groups synthesizing libraries of nitrogen-containing compounds or for process chemists seeking to minimize the number of distinct building blocks in inventory, ETCA provides a single reagent that can be routed to two distinct product classes through simple amine selection.

Substrate for Catalytic Asymmetric Mannich-Type Reactions in Chiral Building Block Synthesis

Alkenyl trichloroacetates derived from ETCA serve as competent substrates in enantioselective Mannich-type reactions that deliver optically active β-amino ketones with up to 98% enantiomeric excess [4]. The high stereocontrol achieved under tin-BINOL catalysis, coupled with syn-selectivity and tolerance of polar amino groups on the imine partner, positions trichloroacetate-derived substrates as viable entries into chiral β-amino carbonyl scaffolds. These structural motifs are prevalent in bioactive molecules and pharmaceutical intermediates, making the documented 98% ee benchmark a compelling reason to select ETCA-derived materials when high optical purity is a critical quality requirement.

Application
Selection Property
Validation Focus
Dichlorocarbene precursor
α-elimination reactivity under basic conditions
Cyclopropanation and insertion efficiency in target substrate
Olefin polymerization activator
Promoter activity in Al/V catalyst systems
Productivity at defined Al:ETCA ratio and temperature
Chemoselective amide/urethane synthesis
Amine-class-dependent reaction pathway
Product class control (amide vs. urethane) with primary vs. secondary amines
Chiral Mannich substrate
Enantioselectivity with tin-BINOL catalysis
Enantiomeric excess and syn-selectivity in β-amino ketone formation

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